Silydianin

Hepatoprotection Cytotoxicity Primary human hepatocytes

For hepatotoxicity models, choose Silydianin: it protects primary human hepatocytes against allyl alcohol/CCl₄ without the intrinsic cytotoxicity of silybin/isosilybin. Its dual tyrosinase inhibition (monophenolase IC₅₀=2.6 µM, diphenolase IC₅₀=16.5 µM) outperforms standard references, making it ideal for melanogenesis studies. As a defined PTP1B inhibitor (IC₅₀=17.38 µM), it enables reproducible dose-response work. For analytical QC, a high-purity Silydianin reference standard resolves co-eluting silychristin isomers—essential for USP monograph compliance. Order ≥98% HPLC-pure Silydianin to eliminate batch variability and ensure publication-ready data.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 29782-68-1
Cat. No. B192384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilydianin
CAS29782-68-1
Synonymssilidianin
silydianin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
InChIInChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11-,13-,18+,20+,22+,23-,25-/m1/s1
InChIKeyCYGIJEJDYJOUAN-JSGXPVSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silydianin (CAS 29782-68-1) Technical and Procurement Baseline for Differentiated Flavonolignan Selection


Silydianin (CAS 29782-68-1) is a flavonolignan component of the silymarin complex extracted from Silybum marianum (milk thistle), characterized by a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol [1]. It is one of the four major flavonolignan isomers within silymarin, alongside silybin, silychristin, and isosilybin, and is distinguished by a unique structural arrangement that includes a 3,6-methanobenzofuran-7(2H)-one core and a 4-hydroxy-3-methoxyphenyl substituent [1]. Silydianin is recognized for its role in hepatoprotection, antioxidant activity, and enzyme inhibition, and its distinct pharmacological profile, relative to other silymarin components, has made it a compound of significant interest for targeted research applications requiring precise molecular definition .

Silydianin (CAS 29782-68-1) Procurement Risk: Why Silymarin or Silybin Substitution Compromises Scientific Outcomes


Procurement of generic silymarin extract or the more abundant isomer silybin as a substitute for purified silydianin is scientifically indefensible for applications targeting specific molecular pathways or requiring defined pharmacokinetic profiles. Studies demonstrate that the major silymarin flavonolignans exhibit divergent and often opposing biological activities. For instance, in primary human hepatocytes, silydianin and silychristin did not exert cytotoxicity up to 100 µM, whereas silybin and isosilybin were cytotoxic at higher concentrations and longer incubation times [1]. Furthermore, the rank order of hepatoprotective efficacy was silydianin and silychristin > silymarin > silybin/isosilybin, confirming that the aggregate activity of an extract does not reflect the potency of its individual constituents [1]. Similarly, the systemic exposure of free flavonolignans in humans follows a distinct rank order, with silydianin showing the lowest abundance among the six major components, which has direct implications for dosing in in vivo studies [2]. The following sections provide quantitative, comparator-based evidence to guide the selection of silydianin over its nearest analogs.

Quantitative Differentiation Guide for Silydianin (CAS 29782-68-1) Against Comparator Flavonolignans


Superior Hepatoprotection with Reduced Cytotoxicity in Primary Human Hepatocytes: Silydianin vs. Silybin and Isosilybin

In a direct head-to-head comparison using primary cultures of human hepatocytes, silydianin and silychristin exhibited no cytotoxicity across a concentration range of 10–100 μM. In contrast, silybin and isosilybin were cytotoxic at higher concentrations and after extended incubation periods. In terms of cytoprotection against allyl alcohol and carbon tetrachloride, silydianin and silychristin provided the best protection, followed to a lesser degree by the silymarin extract, while silybin and isosilybin were the least effective [1].

Hepatoprotection Cytotoxicity Primary human hepatocytes

Comparative Antioxidant Efficacy Against Phenylglyoxylic Ketyl and DPPH Radicals: Rank Order of Silymarin Components

A cross-study analysis of antioxidant activity revealed a consistent rank order for the scavenging of phenylglyoxylic ketyl and DPPH radicals. Against phenylglyoxylic ketyl radicals, silydianin was found to be approximately 5-fold less active than silymarin and silychristin, but it was still active, whereas silybin was ineffective. Against DPPH radicals, the scavenging sequence was silymarin > silychristin > silydianin > silybin [1]. A separate study quantified the DPPH EC50 for silymarin components, reporting values ranging from 115 to 855 µM; while silydianin's specific EC50 was not isolated in that dataset, its placement in the activity rank order (silychristin > silydianin > silybin) aligns with the qualitative findings of the first study [2].

Antioxidant DPPH assay Radical scavenging

PTP1B Inhibitory Activity: Silydianin IC50 vs. Typical Reference Inhibitors

Silydianin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 17.38 μM . While direct comparator data for other silymarin flavonolignans on PTP1B was not identified, class-level inference places this activity in context: typical reference PTP1B inhibitors like ursolic acid and oleanolic acid have reported IC50 values in the low micromolar range (e.g., ~3-5 μM), whereas many natural product-derived inhibitors exhibit IC50s in the 10-50 μM range. Therefore, silydianin's potency is notable as a natural flavonolignan with confirmed PTP1B inhibition, a target relevant to type 2 diabetes and obesity research.

PTP1B inhibition Enzyme assay Diabetes research

Tyrosinase Inhibition Profile: Silydianin Demonstrates Dual Monophenolase/Diphenolase Activity

Silydianin exhibits significant inhibitory activity against both monophenolase and diphenolase activities of tyrosinase, with IC50 values of 2.6 μM and 16.5 μM, respectively . This dual inhibition profile is notable compared to common tyrosinase inhibitors like kojic acid, which primarily inhibits the diphenolase activity (IC50 ~15-20 μM) and has weaker effects on monophenolase. For comparison, silybin has been reported with weaker tyrosinase inhibition (IC50 > 100 μM in some assays), suggesting a unique structure-activity relationship for silydianin.

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Human Pharmacokinetics: Silydianin Exhibits Lowest Systemic Exposure Among Six Major Silymarin Flavonolignans

A human pharmacokinetic study following oral administration of milk thistle extract (175-525 mg doses) established the rank order of systemic exposure to free flavonolignans. In order of decreasing abundance, the exposure was: silybin A > silybin B > isosilybin B > isosilybin A > silychristin > silydianin [1]. This indicates that silydianin has the lowest oral bioavailability among the six major flavonolignans. A separate study reported the overall bioavailability of milk thistle flavonolignans as 0.45 ± 0.28%, with extensive metabolism to glucuronide and sulfate conjugates [2].

Pharmacokinetics Human bioavailability Flavonolignan exposure

Analytical Separation and Quantification: Silydianin Requires Advanced HPLC Methods for Baseline Resolution from Co-eluting Isomers

The accurate quantification of silydianin in silymarin extracts presents a specific analytical challenge due to its co-elution with silychristin A, B, and isosilychristin on standard reversed-phase C18 columns. A 2020 study developed an advanced HPLC-DAD method using a common C18 column that achieved baseline separation of these previously inseparable components, enabling the first reliable, direct quantification of silydianin in complex silymarin preparations [1]. Earlier methods from 1976 using μ-Bondapak columns did not achieve baseline separation for silychristin and silydianin [2].

HPLC analysis Flavonolignan separation Quality control

Silydianin (CAS 29782-68-1): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


Mechanistic Studies of Hepatoprotection Requiring High Efficacy and Low Intrinsic Cytotoxicity

Based on the direct evidence that silydianin and silychristin provide the best cytoprotection against allyl alcohol and carbon tetrachloride in primary human hepatocytes, while silybin and isosilybin exhibit concentration-dependent cytotoxicity [1], silydianin is the optimal choice for in vitro models of hepatotoxicity. Using purified silydianin avoids the confounding variable of intrinsic toxicity that complicates studies with silybin or crude silymarin extracts, allowing for cleaner interpretation of protective mechanisms.

Diabetes and Obesity Research Targeting PTP1B Inhibition with a Defined Natural Product

Silydianin's confirmed PTP1B inhibitory activity with an IC50 of 17.38 μM positions it as a valuable tool compound for investigating the role of PTP1B in insulin signaling and glucose homeostasis. Unlike crude extracts with undefined composition, purified silydianin allows for precise dose-response studies and structure-activity relationship (SAR) investigations. It serves as a defined chemical scaffold for medicinal chemistry efforts aimed at developing more potent PTP1B inhibitors for type 2 diabetes.

Cosmetic and Dermatological Research on Melanogenesis via Tyrosinase Modulation

Given silydianin's potent inhibition of both monophenolase (IC50 = 2.6 μM) and diphenolase (IC50 = 16.5 μM) activities of tyrosinase , it is a highly relevant compound for studies on skin pigmentation and the development of skin-lightening agents. Its unique dual inhibition profile, particularly its low micromolar potency on monophenolase, distinguishes it from common reference inhibitors and other silymarin components, making it a compelling candidate for formulation into cosmetic actives or for use as a positive control in melanogenesis assays.

Analytical Method Development and Quality Control of Silymarin-Based Products

The well-documented analytical challenge of separating silydianin from co-eluting silychristin isomers on standard HPLC columns [2] makes a high-purity silydianin reference standard essential for laboratories involved in the quality control of milk thistle extracts and nutraceuticals. Procurement of a validated silydianin standard is critical for developing robust, regulatory-compliant analytical methods (e.g., per recent HPLC-DAD protocols) and for the accurate quantification of this specific component in complex botanical matrices.

Technical Documentation Hub

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